molecular formula C21H14OS B14696963 5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one CAS No. 32969-09-8

5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one

Cat. No.: B14696963
CAS No.: 32969-09-8
M. Wt: 314.4 g/mol
InChI Key: CBHCFLFPLBLULB-UHFFFAOYSA-N
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Description

5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one is a heterocyclic compound that features a thiophene ring fused with a cycloheptane ring and substituted with phenyl groups at the 5 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where a thiophene derivative is reacted with a cycloheptanone derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield thiol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exhibiting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one is unique due to its specific substitution pattern and the presence of both phenyl and thiophene rings. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .

Properties

CAS No.

32969-09-8

Molecular Formula

C21H14OS

Molecular Weight

314.4 g/mol

IUPAC Name

5,7-diphenylcyclohepta[c]thiophen-6-one

InChI

InChI=1S/C21H14OS/c22-21-19(15-7-3-1-4-8-15)11-17-13-23-14-18(17)12-20(21)16-9-5-2-6-10-16/h1-14H

InChI Key

CBHCFLFPLBLULB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CSC=C3C=C(C2=O)C4=CC=CC=C4

Origin of Product

United States

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